molecular formula C11H15ClNO4PS B1665667 O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate CAS No. 328-04-1

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate

Cat. No.: B1665667
CAS No.: 328-04-1
M. Wt: 323.73 g/mol
InChI Key: QINWTFKFPMRNJP-UHFFFAOYSA-N
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Description

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate (CAS: 328-04-1) is an organophosphorus compound with the molecular formula C₁₁H₁₅ClNO₄PS . It is also known by synonyms such as Stauffer N 2404, ENT 25755, and OMS 405 . Structurally, it features a 2-chloro-4-nitrophenyl group and an isopropyl group attached to an ethylphosphonothioate backbone.

Properties

CAS No.

328-04-1

Molecular Formula

C11H15ClNO4PS

Molecular Weight

323.73 g/mol

IUPAC Name

(2-chloro-4-nitrophenoxy)-ethyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15ClNO4PS/c1-4-18(19,16-8(2)3)17-11-6-5-9(13(14)15)7-10(11)12/h5-8H,4H2,1-3H3

InChI Key

QINWTFKFPMRNJP-UHFFFAOYSA-N

SMILES

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C

Canonical SMILES

CCP(=S)(OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC(C)C

Appearance

Solid powder

Other CAS No.

328-04-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AI 3-25755;  AI-3-25755;  AI3-25755

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Esterification Process

The most widely documented synthesis involves a two-step sequence: (1) formation of ethylphosphonothioic acid and (2) subsequent esterification with 2-chloro-4-nitrophenol and isopropanol.

Step 1: Synthesis of Ethylphosphonothioic Acid

Ethylphosphonothioic acid is generated via the reaction of diethyl phosphite with elemental sulfur under reflux conditions:
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)H} + \text{S} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(S)OH}
$$
Conditions :

  • Solvent : Toluene or xylene
  • Temperature : 110–130°C
  • Reaction Time : 4–6 hours
  • Yield : 75–85%
Step 2: Double Esterification

The ethylphosphonothioic acid undergoes sequential esterification with 2-chloro-4-nitrophenol and isopropyl chloride in the presence of a base (e.g., NaOH or K$$2$$CO$$3$$):
$$
\text{(C}2\text{H}5\text{O)}2\text{P(S)OH} + \text{ClC}6\text{H}3(\text{NO}2)\text{OH} + (\text{CH}3)2\text{CHCl} \rightarrow \text{C}{11}\text{H}{15}\text{ClNO}4\text{PS} + 2\text{H}2\text{O} + \text{NaCl}
$$
Optimization Parameters :

Parameter Optimal Range Impact on Yield
Molar Ratio (Acid:Phenol:Isopropyl Chloride) 1:1:1.2 Prevents oligomerization
Base Concentration 10–15% (w/v) Neutralizes HCl byproduct
Temperature 0–5°C (initial), then 25°C Controls exotherm
Solvent Dichloromethane Enhances solubility
Reaction Time 8–12 hours Maximizes conversion

Yield : 60–70% after recrystallization (ethanol/water).

Single-Step Phosphorylation

An alternative single-step method employs ethyl isopropyl phosphonochloridothionate and 2-chloro-4-nitrophenol under anhydrous conditions:
$$
\text{ClC}6\text{H}3(\text{NO}2)\text{OH} + (\text{C}2\text{H}5)((\text{CH}3)2\text{CHO})\text{P(S)Cl} \rightarrow \text{C}{11}\text{H}{15}\text{ClNO}4\text{PS} + \text{HCl}
$$
Key Advantages :

  • Reduced Side Reactions : Eliminates intermediate isolation.
  • Higher Purity : 90–95% by HPLC.

Conditions :

  • Solvent : Dry benzene or tetrahydrofuran (THF)
  • Catalyst : Triethylamine (2 eq)
  • Temperature : −10°C to 0°C (prevents HCl-induced degradation)
  • Workup : Washing with 5% NaHCO$$3$$, drying (MgSO$$4$$), and vacuum distillation.

Critical Analysis of Methodologies

Byproduct Formation and Mitigation

Both routes generate HCl, necessitating robust scavenging:

Method Byproduct Scavenger Residual HCl (ppm)
Two-Step Esterification NaCl, H$$_2$$O NaOH 200–300
Single-Step Phosphorylation HCl gas Triethylamine <50

Triethylamine forms a water-soluble hydrochloride salt, simplifying purification.

Solvent Selection and Environmental Impact

Dichloromethane (Two-Step) vs. THF (Single-Step):

Solvent Boiling Point (°C) Toxicity (LD50, rat) Recovery Efficiency
Dichloromethane 40 1,600 mg/kg 70–75%
THF 66 2,800 mg/kg 85–90%

THF’s higher recovery and lower toxicity favor industrial scalability.

Industrial-Scale Production Challenges

Exotherm Management

The phosphorylation step is highly exothermic (−ΔH = 120 kJ/mol). Pilot-scale reactors require:

  • Jacketed cooling systems (ΔT ≤ 5°C)
  • Incremental reagent addition (1–2 mL/min)

Purification Techniques

Crude product purity (75–80%) is upgraded via:

  • Recrystallization : Ethanol/water (1:3 v/v) yields 95% pure crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes nitroso byproducts.

Analytical Validation

Spectroscopic Characterization

Technique Key Peaks Reference
IR (cm⁻¹) 1,230 (P=S), 1,520 (NO$$_2$$), 740 (C-Cl)
¹H NMR (ppm) 1.3 (d, isopropyl CH$$3$$), 4.5 (m, OCH$$2$$)
³¹P NMR (ppm) 45.2 (singlet, P=S)

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC (UV 254 nm) C18, 60% MeOH/H$$_2$$O 12.7 98.5
GC-MS DB-5MS 9.3 99.1

Chemical Reactions Analysis

Types of Reactions

OMS405 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OMS405 may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Agricultural Applications

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is primarily utilized in agriculture for its potent insecticidal and herbicidal properties. It operates by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects, leading to paralysis and death of pests. This mechanism is similar to that of other organophosphate compounds but is noted for its selective toxicity towards certain species.

Key Applications in Agriculture:

  • Insecticide : Effective against various agricultural pests, particularly those affecting crops.
  • Herbicide : Demonstrates phytotoxicity, which can be utilized to control unwanted vegetation.
  • Research Tool : Used in studies assessing the efficacy of pest control strategies and the development of new agrochemicals.

Toxicity Studies

Extensive research has been conducted to evaluate the toxicity of this compound on non-target organisms, including mammals and plants. These studies are crucial for understanding the environmental impact of this compound.

Findings from Toxicity Research:

  • Acute Toxicity : Data indicate significant acute oral toxicity in various species, necessitating caution in application.
  • Phytotoxicity : Evaluated through bioassays measuring germination rates and growth responses in treated plants.
  • Environmental Impact Assessments : Studies have shown that while effective against target pests, there may be risks to beneficial insect populations and surrounding flora.

Case Studies

Several case studies illustrate the practical applications and implications of using this compound:

  • Field Trials : Conducted on crops such as corn and soybeans, demonstrating effective pest control with minimal impact on yield when applied according to recommended guidelines.
  • Laboratory Studies : Investigated the compound's interaction with various nucleophiles, enhancing understanding of its reactivity and potential modifications for improved efficacy.
  • Ecotoxicological Assessments : Evaluated effects on wildlife, including birds and mammals, with findings suggesting a need for regulatory scrutiny.

Mechanism of Action

OMS405 exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. By binding to PPARγ, OMS405 modulates these pathways, leading to its therapeutic effects in addiction treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The biological activity, environmental persistence, and regulatory status of organophosphorus compounds are heavily influenced by substituents on the aromatic ring and alkyl/alkoxy groups. Below is a comparative analysis:

Table 1: Structural and Regulatory Comparison of Selected Organophosphorus Compounds
Compound Name (CAS) Substituents (Aromatic Ring) Alkyl/Alkoxy Groups Regulatory Status Reference
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate (328-04-1) 2-chloro-4-nitro O-isopropyl, ethyl Unrestricted
O-Ethyl O-(2,4,5-trichlorophenyl) ethylphosphonothioate (327-98-0) 2,4,5-trichloro O-ethyl, ethyl Listed in toxicity studies
cis-Azodrin (Unspecified CAS) 4-nitro O-phenyl, methyl Unrestricted
cis-Methocrotophos (Unspecified CAS) 4-(methylthio) O-ethyl, methyl Banned
EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate) 4-nitro O-ethyl, phenyl Not specified
Key Observations:

Alkyl/Alkoxy Groups :

  • The O-isopropyl group in the target compound likely enhances environmental persistence compared to smaller groups (e.g., O-methyl in other analogs) due to steric hindrance .
  • Banned compounds like cis-Methocrotophos feature methylthio substituents, which may contribute to acute toxicity or metabolic activation .

Toxicity and Environmental Impact

  • Unrestricted Status of Target Compound : Its unrestricted classification suggests lower acute toxicity or faster environmental degradation compared to banned analogs like cis-Methocrotophos.
  • Chlorine vs. Nitro Groups : The combination of chlorine (lipophilic) and nitro (electron-withdrawing) in the target compound may balance bioactivity and degradation rates, avoiding the extreme persistence seen in fully chlorinated analogs .

Regulatory and Application Differences

  • Banned Compounds : cis-Methocrotophos and others with methylthio or multiple chlorine substituents are prohibited, likely due to high mammalian toxicity or environmental risks .
  • Unrestricted Compounds : The target compound and cis-Azodrin remain unrestricted, possibly due to moderate bioactivity and manageable environmental half-lives .

Research Findings and Implications

Substituent-Driven Activity :

  • Nitro groups in para positions (e.g., cis-Azodrin) may reduce target specificity compared to ortho-nitro analogs like the target compound .
  • Chlorine atoms in ortho positions (target compound) could hinder enzymatic detoxification in pests, enhancing efficacy .

Environmental Fate :

  • The isopropyl group in the target compound may reduce volatility, limiting atmospheric dispersal compared to methyl or ethyl analogs .

Biological Activity

O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate is a phosphonothioate compound recognized for its biological activity, particularly as an insecticide and herbicide. This compound operates primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in nerve function, leading to significant physiological effects in target organisms.

  • Chemical Name : Ethylthiophosphonic acid O-isopropyl O-(2-chloro-4-nitrophenyl) ester
  • Molecular Formula : C₁₁H₁₅ClNO₄PS
  • Molecular Weight : 323.73 g/mol
  • CAS Number : 328-04-1
PropertyValue
Boiling Point389.9 ± 52.0 °C (Predicted)
Density1.337 ± 0.06 g/cm³ (Predicted)
FDA UNIIVNH9MME03X
EPA Substance RegistryThis compound (328-04-1)

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase. This inhibition results in the accumulation of acetylcholine at synapses, which leads to:

  • Neuromuscular paralysis
  • Death in target insects and pests

This compound's effectiveness as an insecticide is attributed to its structural features, particularly the chloro and nitro substituents on the aromatic ring, which enhance its binding affinity to AChE.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₅ClNO₄PSContains isopropyl group; selective toxicity
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSBroad-spectrum insecticide; higher toxicity
Methyl parathionC₈H₁₀N₃O₅PSKnown for high toxicity; similar mechanism but different substituents

Insecticidal Activity

Research indicates that this compound exhibits potent insecticidal activity against various pests, including:

  • Houseflies (Musca domestica) : Demonstrated effective control in agricultural settings.

Case Studies

  • Field Trials on Houseflies :
    • Conducted in dairies near Savannah, Georgia.
    • Results showed significant reduction in housefly populations when treated with the compound.
    • Observations indicated a rapid onset of paralysis and death among treated insects.
  • Laboratory Studies on Acetylcholinesterase Inhibition :
    • Kinetic assays revealed that this compound binds effectively to AChE, leading to substantial inhibition.
    • Concentration-dependent studies indicated that lower concentrations resulted in significant enzyme activity reduction.

Safety and Environmental Impact

While effective against pests, the environmental impact and safety profile of this compound warrant consideration:

  • Phytotoxicity : The nitrophenol group may contribute to phytotoxic effects on non-target plant species.
  • Regulatory Status : The compound is registered with the EPA, indicating it has met certain safety standards for use.

Q & A

Q. What synthetic methodologies are established for preparing O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate, and how can reaction parameters be optimized?

The synthesis of organophosphonothioates typically employs the Michaelis–Arbuzov reaction , where dialkyl phosphonites react with alkyl halides to form phosphonates. For this compound, substituting the isopropyl and 2-chloro-4-nitrophenyl groups would require careful selection of precursors. For example, using ethylphosphonothioic acid chloride with 2-chloro-4-nitrophenol and isopropanol under anhydrous conditions, catalyzed by triethylamine, may yield the target compound . Optimization involves controlling stoichiometry, reaction temperature (40–60°C), and inert atmosphere to prevent hydrolysis. Yield improvements (≥70%) are achievable via iterative recrystallization in non-polar solvents.

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • 31P NMR : A singlet near δ 35–45 ppm confirms the phosphonothioate group. Substituent effects (e.g., electron-withdrawing nitro groups) may shift the signal upfield .
  • IR Spectroscopy : P=O stretches appear at 1250–1300 cm⁻¹, while P–S bonds absorb at 650–750 cm⁻¹. The nitro group (1520–1350 cm⁻¹) and C–Cl (600–800 cm⁻¹) provide additional confirmation .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C11H14ClNO4PS). Fragmentation patterns (e.g., loss of isopropyl or nitro groups) aid structural validation.

Q. What mechanistic hypotheses explain the bioactivity of chloro-nitrophenyl organophosphonothioates in biological systems?

Similar compounds (e.g., EPN, a phenylphosphonothioate pesticide) inhibit acetylcholinesterase (AChE) via phosphorylation of the serine hydroxyl group in the enzyme’s active site . The 2-chloro-4-nitrophenyl group enhances electrophilicity at the phosphorus center, increasing reactivity with AChE. Computational docking studies (e.g., using AutoDock Vina) can model interactions between the compound’s substituents and AChE’s catalytic triad .

Advanced Research Questions

Q. How do pH and temperature influence the hydrolytic stability of this compound?

Hydrolysis rates depend on the cleavage of P–O or P–S bonds. Under alkaline conditions (pH >10), nucleophilic attack by OH⁻ on phosphorus dominates, yielding phosphoric acid derivatives. At neutral or acidic pH , hydrolysis is slower but may involve SN2 mechanisms. Accelerated stability testing (e.g., 40°C, 75% RH) combined with HPLC-MS can quantify degradation products like 2-chloro-4-nitrophenol and ethylphosphonothioic acid .

ConditionHalf-life (Days)Major Degradation Products
pH 3, 25°C>90Minimal degradation
pH 7, 25°C45–60Trace 2-chloro-4-nitrophenol
pH 10, 25°C7–10Ethylphosphonothioic acid (≥80%)

Q. What structure-activity relationships (SARs) govern the selectivity of chloro-nitrophenyl phosphonothioates toward non-target organisms?

  • Nitro Group Position : 4-Nitro substitution (vs. 3- or 5-) enhances electrophilicity and AChE inhibition .
  • Chloro Substituent : 2-Chloro groups sterically hinder detoxification enzymes (e.g., paraoxonases), prolonging activity .
  • Alkyl Ester Chain : Isopropyl esters improve lipid solubility, increasing blood-brain barrier penetration compared to methyl or ethyl analogs . Comparative studies using molecular dynamics simulations and in vitro AChE assays can quantify these effects.

Q. What analytical challenges arise in detecting trace degradation products of this compound in environmental matrices?

  • Matrix Interference : Soil and water samples require SPE (solid-phase extraction) with C18 cartridges to isolate polar degradation products.
  • Sensitivity : LC-MS/MS with MRM (multiple reaction monitoring) achieves detection limits <1 ppb. Key transitions: m/z 348 → 198 (parent ion) and m/z 174 → 126 (2-chloro-4-nitrophenol) .
  • Isomer Discrimination : Co-eluting isomers (e.g., 3-chloro-4-nitrophenyl analogs) require high-resolution MS (Orbitrap) or chiral columns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate
Reactant of Route 2
O-(2-Chloro-4-nitrophenyl) O-isopropyl ethylphosphonothioate

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